Dimethyl [3-(4-bromophenyl)-1-(4-chlorophenyl)-3-oxo-2-phenylpropyl]propanedioate
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Overview
Description
DIMETHYL 2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-3-OXO-2-PHENYLPROPYL]MALONATE is a complex organic compound characterized by its unique structure, which includes bromophenyl, chlorophenyl, and phenyl groups attached to a malonate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-3-OXO-2-PHENYLPROPYL]MALONATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromobenzaldehyde with 4-chlorobenzaldehyde in the presence of a base to form an intermediate compound.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with dimethyl malonate in the presence of a strong base such as sodium ethoxide.
Final Product Formation: The final step involves the cyclization of the intermediate to form the desired compound under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of DIMETHYL 2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-3-OXO-2-PHENYLPROPYL]MALONATE may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-3-OXO-2-PHENYLPROPYL]MALONATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
DIMETHYL 2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-3-OXO-2-PHENYLPROPYL]MALONATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-3-OXO-2-PHENYLPROPYL]MALONATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 2-[3-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-3-OXO-2-PHENYLPROPYL]MALONATE
- DIMETHYL 2-[3-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-3-OXO-2-PHENYLPROPYL]MALONATE
Uniqueness
DIMETHYL 2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-3-OXO-2-PHENYLPROPYL]MALONATE is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C26H22BrClO5 |
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Molecular Weight |
529.8 g/mol |
IUPAC Name |
dimethyl 2-[3-(4-bromophenyl)-1-(4-chlorophenyl)-3-oxo-2-phenylpropyl]propanedioate |
InChI |
InChI=1S/C26H22BrClO5/c1-32-25(30)23(26(31)33-2)21(17-10-14-20(28)15-11-17)22(16-6-4-3-5-7-16)24(29)18-8-12-19(27)13-9-18/h3-15,21-23H,1-2H3 |
InChI Key |
NRPCFARENSVVJS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(C1=CC=C(C=C1)Cl)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br)C(=O)OC |
Origin of Product |
United States |
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